4-[(3-Bromobenzyl)oxy]benzaldehyde

Catalog No.
S797440
CAS No.
588676-02-2
M.F
C14H11BrO2
M. Wt
291.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(3-Bromobenzyl)oxy]benzaldehyde

CAS Number

588676-02-2

Product Name

4-[(3-Bromobenzyl)oxy]benzaldehyde

IUPAC Name

4-[(3-bromophenyl)methoxy]benzaldehyde

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

InChI

InChI=1S/C14H11BrO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2

InChI Key

RNVLQBDBEJCTRG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C=O

4-[(3-Bromobenzyl)oxy]benzaldehyde is an organic compound characterized by the presence of a bromobenzyl group linked to a benzaldehyde core through an ether bond. Its molecular formula is C14H11BrO2C_{14}H_{11}BrO_2, and it has a molecular weight of approximately 291.14 g/mol. This compound is classified as an aromatic aldehyde due to the aldehyde functional group and as an ether because of the ether linkage formed between the bromobenzyl group and the benzaldehyde structure. The unique arrangement of functional groups, particularly the bromine substitution at the meta position, contributes to its distinctive reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

Typical of aldehydes and substituted benzenes. Key reactions include:

  • Electrophilic Aromatic Substitution: The bromine atom can act as a leaving group, facilitating substitution reactions on the aromatic ring.
  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using various oxidizing agents.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, often involving the displacement of the bromine atom.

These reactions highlight the versatility of 4-[(3-Bromobenzyl)oxy]benzaldehyde in synthetic organic chemistry.

The synthesis of 4-[(3-Bromobenzyl)oxy]benzaldehyde typically involves several well-documented methods:

  • Nucleophilic Substitution Reaction: This common method includes reacting hydroxybenzaldehyde with bromobenzyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.
  • Reaction Conditions: Optimizing reaction conditions (temperature, solvent choice, and reaction time) can enhance yield and purity. Industrial methods may adapt these laboratory techniques for larger-scale production.

These synthetic routes demonstrate the compound's accessibility for research and application.

4-[(3-Bromobenzyl)oxy]benzaldehyde has potential applications across various scientific disciplines:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry: Its unique structure may contribute to developing new pharmaceuticals.
  • Material Science: The compound may be useful in creating novel materials with specific properties.

Interaction studies involving 4-[(3-Bromobenzyl)oxy]benzaldehyde are crucial for understanding its reactivity and potential biological effects. These studies often focus on:

  • Reactivity Profiling: Assessing how the compound interacts with various nucleophiles or electrophiles.
  • Biological Assays: Evaluating its effects on biological systems or targets to identify any pharmacological activity.

Such studies could provide insights into optimizing its use in medicinal chemistry and other applications.

Similar Compounds

Several compounds share structural similarities with 4-[(3-Bromobenzyl)oxy]benzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-[(3-Bromobenzyl)oxy]benzaldehydeC14H11BrO2C_{14}H_{11}BrO_2Bromine substitution at meta position
4-MethoxybenzaldehydeC8H8O3C_{8}H_{8}O_3Contains a methoxy group instead of bromine
2-[(4-Bromobenzyl)oxy]benzaldehydeC14H11BrO2C_{14}H_{11}BrO_2Bromine substitution at ortho position

The uniqueness of 4-[(3-Bromobenzyl)oxy]benzaldehyde lies in its specific arrangement of functional groups and bromination pattern, which may influence its reactivity and biological activity compared to similar compounds.

XLogP3

3.5

Wikipedia

4-[(3-bromobenzyl)oxy]benzaldehyde

Dates

Last modified: 08-15-2023

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